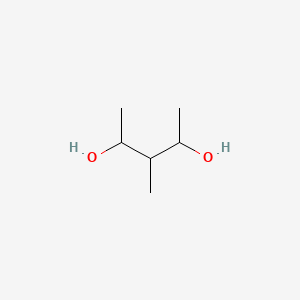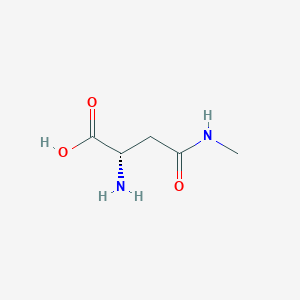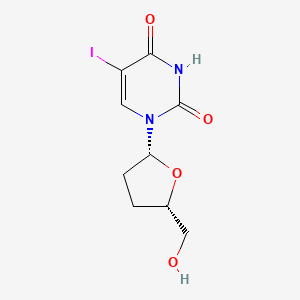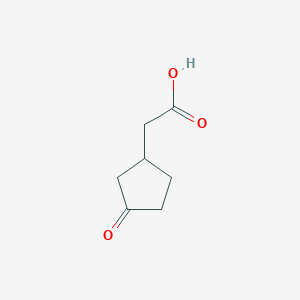
3-Methylpentane-2,4-diol
Descripción general
Descripción
3-Methylpentane-2,4-diol (3MP-2,4-diol) is a versatile organic compound that has been used in various scientific research applications. It is a colorless liquid with a low boiling point, and is soluble in both water and organic solvents. 3MP-2,4-diol has a wide range of uses in the laboratory, from being used as a solvent for chemical reactions to being used as a reagent in biochemistry experiments.
Aplicaciones Científicas De Investigación
Pharmaceutical Formulation and Production
3-Methylpentane-2,4-diol: is utilized as a critical raw material in pharmaceutical formulation and production. It’s included in the EMPROVE® EXPERT program, which ensures that raw materials meet stringent quality control procedures and are produced according to cGMP guidelines . This compound is used in liquid formulations and is valued for its low bacterial content and compatibility with pharma/biopharma processes.
Industrial Applications
In industrial settings, 3-Methyl-2,4-pentanediol controls the flow properties of products like paints, coatings, cleansers, solvents, and hydraulic fluids . It acts as a thickening agent and a coupling agent, enhancing the performance and stability of these products.
Cosmetic Industry
The compound serves as a thickening agent in cosmetic products, contributing to the desired consistency and feel of various skincare and beauty items .
Protein Crystallography
In the laboratory, 3-Methylpentane-2,4-diol is a common precipitant and cryoprotectant in protein crystallography. It interacts with both polar and nonpolar molecules, causing proteins to precipitate, which is crucial for the study of protein structures .
Biomolecule-Ligand Complex Study
This diol is applied in the study of biomolecule-ligand complexes, which is essential for understanding the interactions between proteins and potential drug molecules. It aids in the refinement of x-ray crystal complexes and is used in structure-based drug design .
Free Energy Calculations
3-Methyl-2,4-pentanediol: is also used in free energy calculations within computational chemistry. These calculations are vital for predicting the stability and affinity of molecular interactions, which has implications for drug discovery and design .
Mecanismo De Acción
Target of Action
3-Methylpentane-2,4-diol, also known as Hexylene glycol, has been found to interact with Xylose isomerase and 1-pyrroline-5-carboxylate dehydrogenase . These enzymes play crucial roles in carbohydrate metabolism and proline degradation respectively .
Mode of Action
It is known that the compound can interact with both polar and nonpolar molecules , which may allow it to bind to various locations on a protein’s secondary structure .
Biochemical Pathways
Given its interaction with xylose isomerase and 1-pyrroline-5-carboxylate dehydrogenase, it may influence carbohydrate metabolism and proline degradation .
Result of Action
It is used in various industrial applications due to its surfactant and emulsion-stabilizing properties . It is also used as a precipitant and cryoprotectant in protein crystallography .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylpentane-2,4-diol. It is biodegradable and unlikely to accumulate in the environment . It can cause irritation at higher concentrations and is sometimes used in skin care, hair care, soap, and eye cosmetic products at concentrations ranging from 01% - 25% .
Propiedades
IUPAC Name |
3-methylpentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-4(5(2)7)6(3)8/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQLGIKHSXQZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871140 | |
| Record name | 3-Methylpentane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5683-44-3 | |
| Record name | 3-Methyl-2,4-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpentane-2,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2, 3-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylpentane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpentane-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Methyl-2,4-pentanediol in the context of Zhangqiu green onions?
A1: Research indicates that 3-Methyl-2,4-pentanediol is one of the volatile organic compounds found in Zhangqiu green onions oil. A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) identified 68 peaks in the oil, with 18 compounds, including 3-Methyl-2,4-pentanediol, present at higher percentages. [] While the specific role and contribution of this compound to the overall aroma or flavor profile of the onions weren't investigated in this study, its presence adds to the complex chemical composition of this plant.
Q2: Are there other compounds similar to 3-Methyl-2,4-pentanediol found in Zhangqiu green onions oil?
A2: Yes, the GC-MS analysis of Zhangqiu green onions oil revealed the presence of several other sulfur-containing compounds alongside 3-Methyl-2,4-pentanediol. [] These include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1580707.png)

![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)

![2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one](/img/structure/B1580712.png)
![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde](/img/structure/B1580714.png)

![2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580718.png)
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1580720.png)




